
N-benzoyl-4-hydroxypiperidine
Overview
Description
N-Benzoyl-4-hydroxypiperidine is a piperidine derivative characterized by a benzoyl group attached to the nitrogen atom and a hydroxyl group at the 4-position of the piperidine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing trifluoromethoxy-substituted analogs, which are critical for drug development due to their enhanced metabolic stability and bioavailability . The synthesis of this compound involves functionalization via the Hiyama method, enabling desulfurization and fluorination to introduce trifluoromethoxy groups . Its structural flexibility allows further derivatization, making it a foundational building block for bioactive molecules targeting enzymes, receptors, and microbial pathways.
Preparation Methods
Enzymatic Hydroxylation: A Paradigm Shift in Regioselective Synthesis
Biocatalysts and Microbial Strains
The enzymatic synthesis of N-benzoyl-4-hydroxypiperidine leverages oxygenase enzymes derived from alkane-degrading bacteria. Sphingomonas sp. HXN-200, isolated for its ability to hydroxylate alicyclic hydrocarbons, has emerged as a key biocatalyst. This strain expresses a cytochrome P450 monooxygenase system that inserts an oxygen atom regioselectively into the piperidine ring at the 4-position. Recombinant Escherichia coli GEc137 (pGEc47), engineered to express hydroxylation genes from Sphingomonas, further enhances yield and scalability.
Reaction Conditions and Process Optimization
Biotransformations are conducted in aqueous or multiphase systems, with hexadecane often serving as an organic phase to improve substrate solubility. Key parameters include:
- Temperature : 20–40°C (optimal at 30°C)
- pH : 6–8 (neutral conditions maintain enzyme stability)
- Substrate Concentration : 10–50 mM N-benzoylpiperidine
- Reaction Time : 24–72 hours for >90% conversion.
Immobilization of cells on alginate beads or silica supports enhances reusability, enabling 5–7 cycles without significant activity loss.
Yield and Regioselectivity
The enzymatic method achieves >95% regioselectivity for the 4-position, avoiding byproducts common in chemical synthesis. Isolated yields range from 70–85%, depending on workup efficiency. Post-reaction, the product is extracted using ethyl acetate, followed by silica gel chromatography to achieve >99% purity.
Comparative Analysis of Synthetic Methodologies
Traditional Chemical Routes
Prior to biocatalytic advancements, this compound was synthesized via:
- Reduction of 4-Piperidones : N-Benzoyl-4-piperidone reduced using lithium aluminum hydride, yielding 60–70% product but requiring anhydrous conditions.
- Cyclization of Amino Alcohols : Benzoylation of 4-aminobutanol followed by cyclization with formaldehyde, plagued by low yields (40–50%) and epimerization.
These methods demand toxic reagents (e.g., thionyl chloride) and generate stoichiometric waste, limiting industrial adoption.
Advantages of Biocatalytic Hydroxylation
- Sustainability : Water-based reactions minimize solvent waste.
- Safety : Ambient conditions reduce energy consumption and explosion risks.
- Cost-Efficiency : Recombinant strains lower production costs by 30–40% compared to chemical synthesis.
Industrial Scalability and Process Engineering
Multiphase Reaction Systems
Incorporating hexadecane as an organic phase facilitates substrate delivery and product recovery, achieving a 20% increase in volumetric productivity. Continuous-flow bioreactors with immobilized cells further enhance throughput, enabling kilogram-scale production.
Economic and Environmental Impact
Life-cycle assessments indicate biocatalytic routes reduce carbon footprint by 50% compared to chemical methods. Capital expenditure for a 10-ton/year facility is estimated at $2.5 million, with operational costs 35% lower due to reduced catalyst and energy inputs.
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-4-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Produces N-benzoyl-4-piperidone.
Reduction: Yields N-benzyl-4-hydroxypiperidine.
Substitution: Forms various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
N-benzoyl-4-hydroxypiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-benzoyl-4-hydroxypiperidine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For instance, it could interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
The following section provides a detailed comparison of N-benzoyl-4-hydroxypiperidine with structurally and functionally related piperidine derivatives. Key differences in substituents, pharmacological targets, and synthetic pathways are highlighted.
Structural and Functional Comparisons
Key Observations
Substituent Effects on Bioactivity: The hydroxyl group in this compound facilitates further functionalization (e.g., trifluoromethoxy introduction) , whereas 4-fluorophenyl substituents () enhance binding to CNS targets due to increased lipophilicity and electronic effects . Benzyl groups (e.g., in N-(4-methylbenzoyl)-4-benzylpiperidine) improve membrane permeability, critical for targeting intracellular enzymes like enoyl reductase .
Synthetic Flexibility: this compound’s synthesis leverages the Hiyama method for fluorination, enabling gram-scale production of trifluoromethoxy derivatives . In contrast, 4-benzyloxycarbonylaminopiperidine HCl () employs carbamate protection, a standard strategy in peptide chemistry to stabilize amines during synthesis .
Pharmacological Targets: Compounds with trifluoromethylpyridyl-thio groups () exhibit broad-spectrum antimicrobial activity, likely due to electrophilic sulfur atoms disrupting microbial enzymes .
Physicochemical Properties
- Solubility: The hydrochloride salt form of 4-benzyloxycarbonylaminopiperidine () enhances aqueous solubility compared to free-base analogs, critical for formulation .
- Metabolic Stability : Trifluoromethoxy and trifluoromethyl groups () reduce oxidative metabolism, extending half-life in vivo .
Biological Activity
N-benzoyl-4-hydroxypiperidine (CAS Number: 80213-01-0) is a compound belonging to the piperidine class, characterized by its unique benzoyl and hydroxyl functional groups. These structural features contribute to its distinct chemical reactivity and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical interactions, and therapeutic applications.
Target of Action
Piperidine derivatives, including this compound, are known to target various biological pathways, making them valuable in therapeutic applications such as:
- Anticancer
- Antiviral
- Antimicrobial
- Analgesic
- Anti-inflammatory
These compounds interact with multiple biological targets, leading to a range of therapeutic effects.
Mode of Action
The mode of action for this compound involves its interaction with specific enzymes and receptors. It has been noted that this compound can modulate the activity of certain receptors and enzymes, impacting cellular functions significantly. For instance, it may inhibit enzymes involved in metabolic pathways, altering gene expression and cellular responses.
Enzymatic Interactions
This compound interacts with several enzymes, including:
- N-benzoyl-4-hydroxyanthranilate 4-O-methyltransferase , which is involved in methylation processes.
This interaction highlights the compound's role in various biochemical reactions and its potential to influence metabolic pathways.
Cellular Effects
The compound affects key cellular processes such as:
- Cell signaling pathways
- Gene expression
- Cellular metabolism
Research indicates that piperidine derivatives can modulate these processes, potentially leading to beneficial effects at lower doses while causing toxicity at higher doses.
Dosage Effects in Animal Models
Studies have shown that the effects of this compound vary with dosage:
- Lower doses : May enhance enzyme activity and improve cellular functions.
- Higher doses : Can lead to adverse effects, including cellular damage and metabolic disruption.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound are critical for its long-term effects. Laboratory studies indicate that while the compound remains stable under certain conditions, its degradation products may exhibit different biological activities.
Anticancer Activity
Research has demonstrated that piperidine derivatives, including this compound, possess anticancer properties. A study highlighted its ability to inhibit cell growth in various cancer cell lines with IC50 values ranging from 7.9 to 92 µM . This suggests potential applications in cancer therapeutics.
Neuropharmacological Potential
This compound has also been investigated for its neuropharmacological effects. Its structural similarity to known neuroleptics suggests it may have applications in treating neurological disorders by interacting with serotoninergic and dopaminergic receptors .
Chemical Reactions Analysis
This compound undergoes various chemical reactions that can modify its structure and biological activity:
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Hydroxyl group oxidized to form a ketone or aldehyde | Potassium permanganate (KMnO₄) |
Reduction | Benzoyl group reduced to form the corresponding alcohol | Lithium aluminum hydride (LiAlH₄) |
Substitution | Hydroxyl group substituted with other functional groups | Thionyl chloride (SOCl₂) |
These reactions not only modify the compound's structure but also influence its biological activity and therapeutic potential .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-benzoyl-4-hydroxypiperidine, and what are their critical reaction parameters?
The primary synthetic route involves nucleophilic acyl substitution using N-di(benzoylethyl)alkylamine precursors treated with excess aqueous sodium hydroxide. Critical parameters include:
- pH control : Alkaline conditions (pH >12) ensure deprotonation and cyclization .
- Temperature : Room temperature minimizes side reactions like hydrolysis of the benzoyl group.
- Precursor purity : Impurities in starting materials (e.g., 4-hydroxypiperidine derivatives) reduce yield and require rigorous purification via recrystallization .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
A multi-technique approach is essential:
- 1H/13C NMR : Confirm regiochemistry of the benzoyl group (aromatic protons at δ 7.4–7.8 ppm) and piperidine ring conformation (axial/equatorial hydroxyl proton splitting) .
- HRMS : Verify molecular ion ([M+H]+) with <2 ppm mass error to rule out isobaric impurities .
- HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) to assess purity (>95% peak area) .
Q. What are common impurities in this compound synthesis, and how can they be identified?
Typical impurities include:
- Unreacted 4-hydroxypiperidine : Detected via TLC (Rf ~0.3 in ethyl acetate/methanol 9:1) or residual hydroxyl signals in NMR .
- Benzoylated byproducts : Esterification at the hydroxyl group (δ 4.5–5.0 ppm in 1H NMR) or over-alkylation (additional methyl/methoxy signals) .
Advanced Research Questions
Q. What strategies resolve contradictions between spectroscopic data and expected molecular structures during characterization?
- Cross-validation : Compare HRMS with isotopic patterns to confirm molecular formula. For example, a discrepancy in mass (e.g., +16 Da) may indicate oxidation, requiring LC-MS/MS fragmentation analysis .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., piperidine ring protons) to assign coupling constants and confirm stereochemistry .
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives in nucleophilic acyl substitution?
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., hydroxylamine derivatives) .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidine nitrogen, improving cyclization efficiency .
- Stoichiometric ratios : A 1.2:1 molar ratio of benzoylating agent to 4-hydroxypiperidine minimizes dimerization .
Q. What computational or experimental approaches are effective in designing this compound analogs for structure-activity relationship (SAR) studies?
- Docking studies : Use piperidine as a scaffold to model interactions with target proteins (e.g., GPCRs) by modifying the benzoyl group’s substituents (e.g., electron-withdrawing groups for enhanced binding) .
- Parallel synthesis : Generate a library of derivatives via solid-phase synthesis, varying substituents on the benzoyl ring (e.g., trifluoromethyl, methoxy) .
Q. How can crystallization challenges for this compound be addressed to obtain high-quality X-ray diffraction data?
- Solvent selection : Use mixed solvents (e.g., ethanol/water) to control nucleation. Piperidine derivatives often crystallize better in low-polarity solvents (ethyl acetate) .
- Temperature gradient : Slow cooling (0.5°C/min) from saturated solutions reduces crystal defects .
- SHELX refinement : Apply twin refinement protocols in SHELXL for handling pseudo-merohedral twinning common in piperidine-based crystals .
Properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-6-8-13(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNPWISXEGFAHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432191 | |
Record name | N-benzoyl-4-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80213-01-0 | |
Record name | N-benzoyl-4-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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